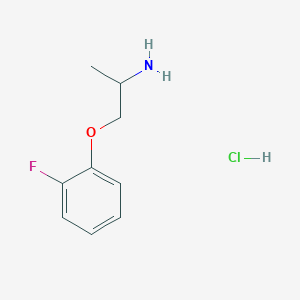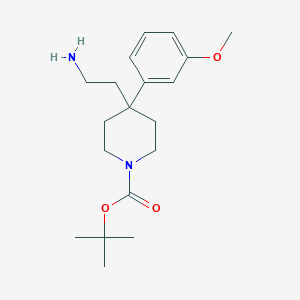![molecular formula C12H16N6O3 B1469678 3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245772-20-6](/img/structure/B1469678.png)
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a nitro group, a pyrazole ring, and a triazoloazepine ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (pyrazole and triazoloazepine) suggests that the compound is likely to be cyclic. The methoxy and nitro groups are likely attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. Similarly, the methoxy group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the presence of a nitro group could potentially make the compound explosive under certain conditions .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound, with its imidazole and pyrazole moieties, could be explored for a range of pharmacological activities. Imidazole derivatives are known for their therapeutic potential, exhibiting antibacterial, antifungal, and antiviral properties . Similarly, pyrazole compounds have been investigated for their medicinal chemistry applications, including drug discovery . The nitro group in the compound could further enhance these properties, making it a candidate for developing new pharmacological agents.
Antileishmanial and Antimalarial Applications
The structural complexity of this compound suggests potential use in antileishmanial and antimalarial therapies. Compounds with similar structures have shown promising in vitro activities against parasites responsible for these diseases . Further research could determine its efficacy and mechanism of action in these contexts.
Energetic Material Development
The nitro group present in the compound indicates that it could serve as a precursor for the synthesis of energetic materials. These materials are crucial for various applications, including explosives and propellants. The thermal robustness and insensitivity of such compounds make them suitable for safe handling and long-term storage .
Zukünftige Richtungen
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve studying the properties of this compound in more detail, synthesizing derivatives with different functional groups, and testing their potential applications .
Wirkmechanismus
Target of action
Pyrazole and triazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in inflammation .
Mode of action
The mode of action of pyrazole and triazole derivatives can vary greatly depending on the specific compound and its targets. For example, some compounds might inhibit enzyme activity, while others might interact with cell receptors .
Biochemical pathways
Pyrazole and triazole derivatives can affect various biochemical pathways. For instance, by inhibiting cyclooxygenase enzymes, some pyrazole derivatives can disrupt the synthesis of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole and triazole derivatives can vary greatly depending on the specific compound. Some of these compounds are known to be highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of pyrazole and triazole derivatives can include reduced inflammation, inhibition of cell growth, and other effects depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of pyrazole and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
3-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c1-21-12-9(18(19)20)7-16(15-12)8-11-14-13-10-5-3-2-4-6-17(10)11/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHLKRMDWGPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CC2=NN=C3N2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



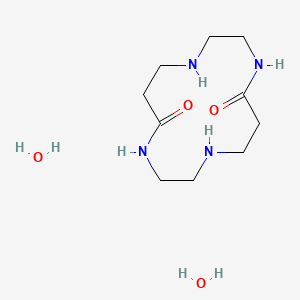
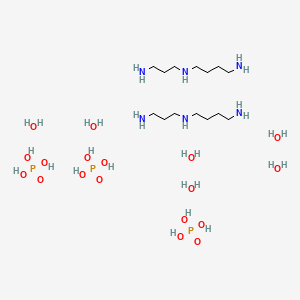


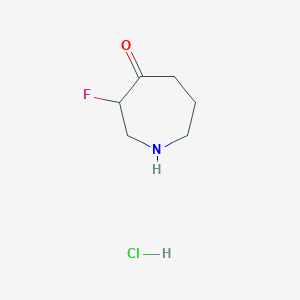
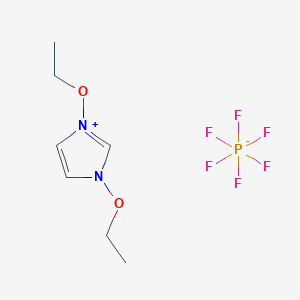
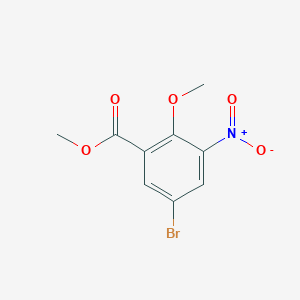
![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)
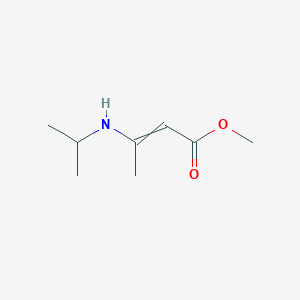
![Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B1469612.png)

